![molecular formula C23H22ClFN2O5S B296394 N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B296394.png)

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

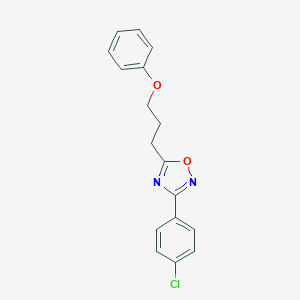

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide, also known as CUDC-101, is a small-molecule inhibitor that has shown promise in cancer therapy. It was developed by Curis Inc., a biotechnology company based in Massachusetts, USA. CUDC-101 is a multi-targeted agent that inhibits various pathways involved in cancer cell growth and survival.

Mécanisme D'action

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide is a multi-targeted agent that inhibits several pathways involved in cancer cell growth and survival. It inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are often overexpressed in cancer cells, leading to the silencing of tumor suppressor genes. N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide also inhibits the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are receptors that are often overexpressed in cancer cells. In addition, N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide inhibits the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is essential for the stability and function of many oncogenic proteins.

Biochemical and Physiological Effects:

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits cancer cell migration and invasion, which are important processes in tumor metastasis. In addition, N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has also been shown to enhance the immune response against cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide is its multi-targeted activity, which makes it effective against a wide range of cancer types. Another advantage is its ability to enhance the activity of other cancer therapies, which could lead to improved treatment outcomes. However, one limitation of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide is its low solubility in water, which could limit its bioavailability. In addition, N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for the development of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide. One direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability. Another direction is the testing of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide in clinical trials, to determine its safety and efficacy in humans. In addition, the combination of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide with other cancer therapies could be explored, to determine if it enhances their activity in humans. Finally, the identification of biomarkers that predict response to N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide could help to personalize cancer treatment.

Méthodes De Synthèse

The synthesis of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide involves several steps. The starting material is 4-chlorobenzylamine, which is reacted with 3,4-dimethoxybenzaldehyde to form an imine intermediate. The imine is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 4-fluoroaniline and sulfonyl chloride to form the final product, N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide. The overall yield of the synthesis is approximately 25%.

Applications De Recherche Scientifique

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has also been shown to inhibit cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. In addition, N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.

Propriétés

Formule moléculaire |

C23H22ClFN2O5S |

|---|---|

Poids moléculaire |

492.9 g/mol |

Nom IUPAC |

N-[(4-chlorophenyl)methyl]-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-fluoroanilino)acetamide |

InChI |

InChI=1S/C23H22ClFN2O5S/c1-31-21-12-11-20(13-22(21)32-2)33(29,30)27(19-9-7-18(25)8-10-19)15-23(28)26-14-16-3-5-17(24)6-4-16/h3-13H,14-15H2,1-2H3,(H,26,28) |

Clé InChI |

OYCQSJDDJNRNGS-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)OC |

SMILES canonique |

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B296312.png)

![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B296316.png)

amino]-N-isopropylacetamide](/img/structure/B296317.png)

amino]acetamide](/img/structure/B296319.png)

![N-(3-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B296321.png)

![3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl 4-methylphenyl sulfide](/img/structure/B296325.png)

![4-chloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B296327.png)

![N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B296329.png)

![3-[(4-methylphenyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B296334.png)

![2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-isopropylbenzamide](/img/structure/B296335.png)

![N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-furamide](/img/structure/B296338.png)